molecular formula C11H16BNO4S B591509 2-(Piperidin-1-ylsulfonyl)phenylboronic acid CAS No. 957034-87-6

2-(Piperidin-1-ylsulfonyl)phenylboronic acid

Cat. No.: B591509
CAS No.: 957034-87-6
M. Wt: 269.122
InChI Key: PTSWGJSCDHDBRA-UHFFFAOYSA-N
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Description

2-(Piperidin-1-ylsulfonyl)phenylboronic acid is a useful research compound. Its molecular formula is C11H16BNO4S and its molecular weight is 269.122. The purity is usually 95%.
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Biological Activity

2-(Piperidin-1-ylsulfonyl)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure combining a boronic acid group with a piperidin-1-ylsulfonyl moiety, which enhances its reactivity and biological profile. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The boronic acid group allows for reversible covalent bonding with diols, which is crucial for enzyme inhibition and modulation of signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : This compound has been investigated for its role in inhibiting enzymes such as aldo-keto reductase (AKR1C3), which is implicated in cancer progression. Studies show that derivatives of this compound can act as potent inhibitors with selectivity for specific isoforms .
  • Cytokine Modulation : It has been shown to enhance the release of immunostimulatory cytokines in immune cell lines, indicating potential applications in immunotherapy .

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Activity Description References
Anticancer Inhibits AKR1C3, potentially reducing cancer cell proliferation.
Immunomodulatory Enhances cytokine release from immune cells, suggesting a role in vaccine adjuvants.
Enzyme Inhibition Acts on various enzymes through reversible covalent bonding, impacting metabolic pathways.
Antibacterial Activity Exhibits antibacterial properties against certain pathogens, although specifics require further study.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Inhibition of AKR1C3 : A study demonstrated that derivatives of this compound showed significant inhibition of AKR1C3 activity at concentrations below 100 nM, highlighting its potential as a therapeutic agent for prostate and breast cancers .
  • Immunological Enhancements : Research indicated that when used as a co-adjuvant with TLR-4 agonists, the compound significantly increased antigen-specific antibody titers, suggesting its utility in enhancing vaccine efficacy .
  • Structure-Activity Relationships (SAR) : Investigations into SAR revealed that modifications to the piperidine ring and the sulfonamide group significantly affect the potency and selectivity of the compound against target enzymes .

Properties

IUPAC Name

(2-piperidin-1-ylsulfonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO4S/c14-12(15)10-6-2-3-7-11(10)18(16,17)13-8-4-1-5-9-13/h2-3,6-7,14-15H,1,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTSWGJSCDHDBRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1S(=O)(=O)N2CCCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70656876
Record name [2-(Piperidine-1-sulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957034-87-6
Record name [2-(Piperidine-1-sulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Piperidin-1-ylsulphonyl)benzeneboronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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